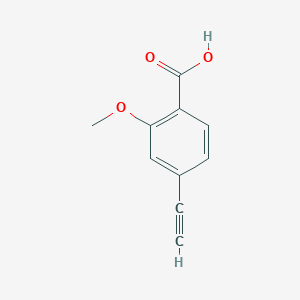

4-Ethynyl-2-methoxybenzoic acid

Descripción

4-Ethynyl-2-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the ortho-position (C2) and an ethynyl (-C≡CH) substituent at the para-position (C4). This combination of electron-donating (methoxy) and electron-withdrawing (ethynyl) groups creates unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-ethynyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNZPHXVEQASML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This reaction is performed by coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid derivative using methyl iodide and a base such as potassium carbonate .

Industrial Production Methods: While specific industrial production methods for 4-ethynyl-2-methoxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethynyl-2-methoxybenzoic acid can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can be involved in coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.

Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.

Major Products:

Nitration: 4-ethynyl-2-methoxy-3-nitrobenzoic acid.

Halogenation: 4-ethynyl-2-methoxy-3-halobenzoic acid.

Coupling Reactions: Various biaryl derivatives depending on the coupling partner.

Aplicaciones Científicas De Investigación

4-Ethynyl-2-methoxybenzoic acid has diverse applications in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism of action of 4-ethynyl-2-methoxybenzoic acid depends on its specific application

Ethynyl Group: Can participate in π-π interactions and covalent bonding with target molecules.

Methoxy Group: Can enhance the compound’s solubility and influence its electronic properties.

Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with biological targets.

Comparación Con Compuestos Similares

Positional Isomers: Methoxybenzoic Acids

4-Methoxybenzoic acid () and 3-methoxybenzoic acid () are positional isomers of 4-Ethynyl-2-methoxybenzoic acid. Key differences include:

- Substituent Position : The methoxy group in 4-methoxybenzoic acid is at C4, versus C2 in the target compound. This alters acidity (pKa) due to resonance and inductive effects.

Data Table 1: Positional Isomer Comparison

Heterocyclic Derivatives: Thiazole- and Benzofuran-Modified Benzoic Acids

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () and 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid () highlight the impact of heterocyclic substituents:

- Thiazole Ring : The thiazole group in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid introduces sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity and metal coordination compared to the ethynyl group .

- Benzofuran Core : The compound in contains a rigid benzofuran scaffold, which may improve metabolic stability but reduce solubility compared to linear ethynyl-substituted analogs .

Data Table 2: Heterocyclic Derivatives

Ester and Carbonyl Derivatives

Methyl 4-acetamido-5-bromo-2-methoxybenzoate () and 4-((2-Hydroxyethoxy)carbonyl)benzoic acid () demonstrate the role of esterification and carbonyl groups:

- Ester vs. Carboxylic Acid : Ester derivatives (e.g., ) exhibit lower acidity and improved lipid solubility, whereas the carboxylic acid group in this compound enhances hydrogen bonding and ionic interactions .

- Hydroxyethoxy Carbonyl Group : The compound in has a polar ester chain, increasing water solubility compared to the ethynyl group’s hydrophobic nature .

Actividad Biológica

4-Ethynyl-2-methoxybenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an ethynyl group and a methoxy group, which may influence its interaction with biological systems. Research on this compound has primarily focused on its anticancer properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The chemical structure of this compound is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H8O3

- InChI Key : GFNZPHXVEQASML-UHFFFAOYSA

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has been observed to exhibit cytotoxic effects, which are crucial for its application in cancer therapy.

- Cytotoxicity Assays :

- The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). Results indicated that it induces apoptosis in these cells, suggesting a mechanism involving the intrinsic apoptotic pathway.

- The IC50 values for this compound were found to be in the low micromolar range, indicating significant potency against these cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.7 | Induction of apoptosis via BAX/caspase pathway |

| SH-SY5Y | 26.0 | Upregulation of pro-apoptotic factors |

- Mechanistic Studies :

- The compound's ability to induce apoptosis was confirmed through Western blot assays, which showed increased levels of BAX and caspase-3 while decreasing Bcl-2 levels, indicative of apoptosis activation.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

-

Antioxidant Activity :

- The compound demonstrated significant antioxidant properties, which may contribute to its protective effects in cellular systems.

- Various assays indicated that it effectively scavenges free radicals and reduces oxidative stress in vitro.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.

Case Studies and Research Findings

- Study on Cancer Cell Lines :

-

Mechanistic Insights :

- Research has focused on understanding the molecular mechanisms underlying the biological activity of this compound. It was found that the activation of cathepsins B and L played a significant role in mediating its effects on protein degradation pathways, which are critical for maintaining cellular homeostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.